molecular formula C13H10ClN3O3S B5311205 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid

Cat. No.: B5311205
M. Wt: 323.76 g/mol
InChI Key: HZALUAABLFNRKW-UHFFFAOYSA-N
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Description

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylthiol.

    Substitution Reactions: The chlorine atom and the methylsulfanyl group are introduced through substitution reactions. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with methylthiol in the presence of a base to yield 5-chloro-2-(methylsulfanyl)pyrimidine.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving pyrimidine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and functional groups. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylsulfanyl)pyrimidine: A simpler derivative lacking the benzoic acid moiety.

    4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine: Contains an amino group instead of the carbonylamino linkage.

    5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrimidine ring.

Uniqueness

4-({[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoic acid is unique due to the presence of both the pyrimidine ring and the benzoic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler derivatives.

Properties

IUPAC Name

4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-9(14)10(17-13)11(18)16-8-4-2-7(3-5-8)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZALUAABLFNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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